molecular formula C10H11BrFN B1528209 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline CAS No. 1566219-42-8

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline

Cat. No. B1528209
CAS RN: 1566219-42-8
M. Wt: 244.1 g/mol
InChI Key: XSXBSAYFZKGIAI-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline is an organic compound commonly used in the synthesis of pharmaceuticals and other related products. It is a member of the aniline family and is composed of a cyclopropylmethyl group attached to a brominated 4-fluoroaniline. This compound has a wide range of applications in scientific and industrial research, as well as in the manufacture of pharmaceuticals.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of new compounds through the manipulation of halogenated anilines, such as 2-bromo-4-fluoroaniline, leads to derivatives with significant biological activities. For instance, the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives demonstrates the versatility of halogenated anilines as building blocks. These derivatives have been shown to possess broad antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds also displaying remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Photochemistry and Photophysics

The study of the photochemistry of haloanilines reveals insights into their reactivity under light exposure. Research on 4-haloanilines, including 4-bromo-N,N-dimethylanilines, shows how solvent polarity affects the quantum yield of photoreaction products. These studies are significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of some fluorinated drugs (Freccero et al., 2003).

Material Science and Polymer Chemistry

In material science, halogenated anilines serve as precursors for the synthesis of semiconducting polymers and other materials. For example, 4-bromoanisole has been used as a processing additive to control the morphology and crystallization of semiconducting polymer blends. This application is crucial for improving the performance of organic photovoltaic devices (Liu et al., 2012).

Fluorescent Probes and Imaging

The development of fluorescent probes for biological and environmental samples often utilizes halogenated anilines. A study on a fluorescent probe for the detection of hydrazine showcases the use of a bromobutyryl group as a recognition site. Such probes are essential for monitoring highly reactive and toxic substances in various settings (Zhu et al., 2019).

properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXBSAYFZKGIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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